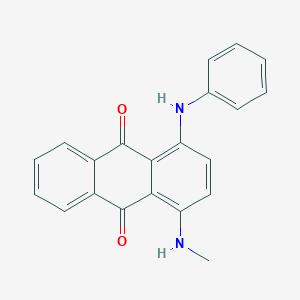

9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-

Description

BenchChem offers high-quality 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-anilino-4-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c1-22-16-11-12-17(23-13-7-3-2-4-8-13)19-18(16)20(24)14-9-5-6-10-15(14)21(19)25/h2-12,22-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBNRFCUTVWHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062897 | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3179-96-2 | |

| Record name | 1-(Methylamino)-4-(phenylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)-4-(phenylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Characterization Guide: 1-(Methylamino)-4-(phenylamino)-9,10-anthracenedione

This guide provides a comprehensive technical characterization of 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- , commonly known as Disperse Blue 24 .[1][2][3][4][5]

CAS Registry Number: 3179-96-2

Common Synonyms: Disperse Blue 24, C.I. 61515, Oracet Blue B

Molecular Formula: C

Executive Summary

This compound represents a class of asymmetric 1,4-diaminoanthraquinones, widely utilized as a disperse dye for hydrophobic polymers (polyester, acetate) and as a chromogenic scaffold in material science.[2][3][5] Unlike symmetrical analogs (e.g., Solvent Blue 35), the asymmetry of the 1-methylamino and 4-phenylamino substituents imparts unique solvatochromic properties and solubility profiles.[1][2][3][5] This guide outlines the critical parameters for its synthesis, spectroscopic validation, and purity assessment, tailored for researchers in dye chemistry and pharmaceutical development.

Chemical Identity & Physical Properties

The physicochemical profile of Disperse Blue 24 is defined by its planar anthraquinone core, which facilitates

Table 1: Physicochemical Constants

| Property | Value / Description | Notes |

| Appearance | Dark blue to violet crystalline powder | Polymorphism may affect shade.[1][3][4][6][7] |

| Solubility | Soluble in acetone, chloroform, benzene, DMF.[2][3] | Insoluble in water.[4][5] |

| Melting Point | 150–200°C (Range varies by polymorph) | Experimental verification required per batch.[2][3][4][5] |

| 600–640 nm (in organic solvents) | Strong molar absorptivity ( | |

| LogP | ~5.5 (Predicted) | Highly lipophilic; crosses membranes easily.[2][3][4][5] |

| pKa | ~0.8 (Conjugate acid of amine) | Remains neutral at physiological pH.[2][4][5] |

Synthesis & Production Logic

The industrial and laboratory synthesis follows a nucleophilic aromatic substitution pathway.[2][3][4][5] The asymmetry is introduced by sequential amination.[4][5]

Synthesis Workflow

-

Starting Material: 1-(Methylamino)anthraquinone (CAS 82-38-2).[1][2][3][4][5][8]

-

Bromination: Electrophilic bromination at the 4-position to yield 1-methylamino-4-bromoanthraquinone (CAS 128-93-8).[1][2][3][4][5]

-

Condensation: Ullmann-type condensation with aniline in the presence of a copper catalyst and base (e.g., K

CO

Figure 1: Stepwise synthesis pathway ensuring regioselective asymmetry.[2][3][4][5]

Spectroscopic Characterization

To validate the structure, researchers must confirm the presence of both the methyl and phenyl substituents and the integrity of the quinone core.[2][3][5]

A. UV-Visible Spectroscopy

-

Mechanism: Charge Transfer (CT) from the lone pairs of the amino nitrogens to the electron-deficient quinone carbonyls.[2][3][4][5]

-

Diagnostic Feature: A prominent broad band between 600–640 nm (blue region).[2][3][4][5]

-

Solvatochromism: The

will shift bathochromically (red-shift) in more polar aprotic solvents (e.g., DMSO vs. Toluene) due to stabilization of the excited CT state.[2][3][4][5]

B. Infrared Spectroscopy (FT-IR)

-

Quinone Carbonyls (C=O): Two bands are typically observed.[2][3][4][5] The carbonyls involved in intramolecular H-bonding with the amines appear at lower frequencies (1630–1650 cm

).[1][2][3][4][5] -

N-H Stretch: Weak, broad bands around 3200–3400 cm

.[1][2][3][4][5] -

Aromatic C=C: Characteristic skeletal vibrations at 1580–1600 cm

.[1][2][3][4][5]

C. Nuclear Magnetic Resonance (NMR)

The asymmetry is the key to interpreting the

| Proton Environment | Chemical Shift ( | Multiplicity | Assignment Logic |

| N-H (Amine) | 10.5 – 12.0 | Broad Singlet | Deshielded by strong intramolecular H-bond to C=O.[1][2][3][4] |

| Anthraquinone Core | 8.2 – 8.4 | Multiplet (2H) | Protons at positions 5 and 8 (peri to carbonyls).[2][3][4][5] |

| Anthraquinone Core | 7.7 – 7.9 | Multiplet (2H) | Protons at positions 6 and 7.[4][5] |

| Phenyl Ring | 7.2 – 7.5 | Multiplet (5H) | Overlapping aromatic signals from the phenylamino group.[5] |

| Quinone Ring | 6.8 – 7.1 | Singlet/Doublet | Protons at positions 2 and 3 (shielded by amine donors).[3][4][5] |

| Methyl Group | ~3.0 | Doublet | Coupled to the adjacent N-H proton.[5] |

D. Mass Spectrometry (MS)

-

Molecular Ion: [M]

or [M+H] -

Fragmentation: Loss of methyl group (M-15) or cleavage of the phenyl amine bond may be observed in EI.[1][2][3][4][5]

Purity & Chromatographic Analysis

For drug development or high-grade dye applications, purity must be assessed to rule out unreacted bromo-intermediates or bis-substituted byproducts.[1][2][3][4][5]

HPLC Method Protocol (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[2][3][5]

-

Gradient: 50% B to 100% B over 20 minutes.

-

Detection: UV at 620 nm (specific to product) and 254 nm (general impurities).[2][3][4][5]

-

Retention Time Logic: The target (asymmetric) will elute between the more polar 1-methylamino precursor and the potentially more lipophilic bis-phenyl analogs.[1][2][3][4][5]

Biological & Safety Profile

While primarily a dye, the structural homology of Disperse Blue 24 to anthracycline antibiotics (e.g., Doxorubicin) and mitoxantrone necessitates careful biological handling.[2][3][5]

Toxicity Mechanisms[2][5]

-

DNA Intercalation: The planar tricyclic core can insert between DNA base pairs, potentially inhibiting Topoisomerase II.[2][3][5]

-

Redox Cycling: The quinone moiety can undergo one-electron reduction to a semiquinone radical, generating Reactive Oxygen Species (ROS) which cause oxidative stress.[2][3][4][5]

-

Metabolism: Hepatic enzymes (CYP450) may hydroxylate the phenyl ring or N-demethylate the amine, creating reactive metabolites.[2][3][4][5]

Safety Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][5] Irrit.).

-

Precaution: Avoid dust inhalation.[4][5] Use in a fume hood.[4][5] Nitrile gloves are required due to high lipophilicity and skin absorption potential.[2][4][5]

References

-

PubChem Compound Summary. "9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- (CID 103062)."[1][2][3][4][5] National Center for Biotechnology Information.[4][5] Accessed Jan 29, 2026.[2][3][5] Link[2][3][4][5]

-

Cameo Chemicals. "Solvent Blue 35 / Disperse Dye Nomenclature." NOAA.[4][5] (Contextual reference for anthraquinone dye classes). Link

-

Organic Syntheses. "1-Methylamino-4-bromoanthraquinone." Org.[4][5][9][10] Synth. 1949, 29,[2][3] 66. (Source for precursor synthesis). Link[2][3][4][5]

-

NIST Chemistry WebBook. "Anthraquinone, 1,4-diamino derivatives IR/MS Data." National Institute of Standards and Technology.[2][4][5] Link

Sources

- 1. Disperse Blue 77 | C20H12N2O6 | CID 5462989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | C21H16N2O2 | CID 76647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. chemeo.com [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(Methylamino)anthraquinone | CAS#:82-38-2 | Chemsrc [chemsrc.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Anthraquinone(84-65-1) 1H NMR spectrum [chemicalbook.com]

"synthesis and properties of 1-(methylamino)-4-(phenylamino)anthraquinone"

Common Name: Disperse Blue 24 | CAS: 3179-96-2[1][2]

Executive Summary

1-(Methylamino)-4-(phenylamino)anthraquinone (C.I. 61515) represents a critical class of asymmetric 1,4-diaminoanthraquinones.[2] Unlike its symmetric counterparts—such as 1,4-bis(methylamino)anthraquinone (Disperse Blue 14)—this molecule incorporates both an aliphatic (methyl) and an aromatic (phenyl) amine donor.[2] This asymmetry induces a specific "push-pull" electronic distribution, optimizing the intramolecular charge transfer (ICT) band to yield a bright blue chromophore with distinct solvatochromic properties.

Primarily utilized as Disperse Blue 24 , it serves as a high-performance colorant for semi-synthetic fibers (acetate rayon) and synthetic polymers (polyester).[2] Beyond industrial coloration, its structure is of significant interest in medicinal chemistry as a scaffold for DNA-intercalating agents, sharing the planar tricyclic core with chemotherapeutics like mitoxantrone.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 1-(methylamino)-4-(phenylamino)anthracene-9,10-dione |

| CAS Registry Number | 3179-96-2 |

| Molecular Formula | C₂₁H₁₆N₂O₂ |

| Molecular Weight | 328.37 g/mol |

| Appearance | Dark blue to violet crystalline powder |

| Solubility | Soluble in acetone, dichloromethane, benzene; Insoluble in water |

| Absorption | ~610–640 nm (Solvent dependent) |

| Melting Point | ~190–195 °C (Estimated based on congeners) |

Synthesis Protocol

The synthesis of 1-(methylamino)-4-(phenylamino)anthraquinone requires a stepwise approach to introduce the two different amine groups regioselectively.[2] The most robust route involves the bromination of 1-(methylamino)anthraquinone followed by a copper-catalyzed Ullmann-type condensation with aniline.[2]

Stage 1: Regioselective Bromination

Objective: Synthesize the intermediate 1-bromo-4-(methylamino)anthraquinone (CAS 128-93-8).[2] Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group at position 1 activates the para-position (position 4) towards electrophilic attack.

Protocol:

-

Dissolution: Dissolve 0.1 mol of 1-(methylamino)anthraquinone in 1,2-dichloroethane or pyridine (approx. 5-6 volumes). Pyridine acts as both solvent and hydrobromide scavenger.

-

Bromination: Cool the solution to 0–5 °C. Add elemental bromine (1.1 equivalents) dropwise over 60 minutes.

-

Critical Control: Temperature must be kept low to prevent over-bromination at the 2-position.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours.

-

Quenching: Pour the reaction mixture into a dilute sodium bisulfite solution to neutralize excess bromine.

-

Isolation: Filter the precipitated solid. Wash with water and cold ethanol.

-

Purification: Recrystallize from chlorobenzene or pyridine to yield dark red needles of 1-bromo-4-(methylamino)anthraquinone.

Stage 2: Ullmann Condensation (Amination)

Objective: Displace the bromine atom with aniline to form the final asymmetric product.

Mechanism: Copper-catalyzed Nucleophilic Aromatic Substitution (

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, combine:

-

10.0 g of 1-bromo-4-(methylamino)anthraquinone (Intermediate).

-

50 mL of Aniline (acts as both reagent and solvent).

-

2.0 g of Potassium Carbonate (

, acid scavenger). -

0.2 g of Copper(II) Acetate or Copper powder (Catalyst).

-

-

Reaction: Heat the mixture to 130–150 °C under an inert atmosphere (

).-

Monitoring: Monitor by TLC (Silica gel, DCM:Hexane 1:1). The starting material (red) will disappear, replaced by the product (blue). Reaction time is typically 4–8 hours.

-

-

Work-up:

-

Cool the reaction mixture to ~60 °C.

-

Pour into 200 mL of dilute Hydrochloric Acid (2M HCl). This step is crucial to solubilize the excess aniline as the hydrochloride salt.

-

-

Filtration: The product will precipitate as a dark blue solid. Filter and wash extensively with hot water to remove aniline salts.

-

Purification:

-

Dissolve the crude solid in hot acetone or chlorobenzene.

-

Filter hot to remove inorganic salts (copper residues).

-

Cool to crystallize the pure dye.

-

Synthesis Workflow Visualization

Figure 1: Stepwise synthesis pathway for Disperse Blue 24 via bromination and copper-catalyzed amination.[2]

Structural & Electronic Properties

Intramolecular Hydrogen Bonding

The stability and color of this molecule are governed by dual intramolecular hydrogen bonds.

-

N-H···O=C (Methyl side): The proton on the methylamine forms a 6-membered hydrogen-bonded ring with the C9 carbonyl.

-

N-H···O=C (Phenyl side): The proton on the phenylamine forms a similar ring with the C10 carbonyl.

These interactions lock the molecule into a rigid, planar conformation, enhancing the

Electronic Transition Mechanism

Figure 2: Donor-Acceptor interactions leading to the characteristic absorption spectrum.[2]

Applications & Performance

Textile Engineering

As Disperse Blue 24 , the molecule is optimized for dyeing hydrophobic fibers.

-

Acetate Rayon: The phenyl group increases lipophilicity, allowing excellent exhaustion rates on acetate fibers.

-

Polyester (PET): Requires high-temperature or carrier dyeing methods.[2] The bulky phenyl group improves sublimation fastness compared to smaller analogs like 1,4-diaminoanthraquinone.

Biomedical Research

Anthraquinone derivatives are potent DNA intercalators. The planar tricyclic system inserts between DNA base pairs, inhibiting topoisomerase II. While Disperse Blue 24 is primarily a dye, its structural homology to Mitoxantrone (which possesses 1,4-diamino substitution) makes it a relevant scaffold for structure-activity relationship (SAR) studies in oncology.[2]

Safety & Handling

-

Hazard Classification: Generally classified as a skin and eye irritant. As with many anthraquinones, chronic dust inhalation should be avoided.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Disposal: Incineration is the recommended disposal method for organic dyes containing nitrogen.

References

-

Synthesis of Bromo-Precursor: Organic Syntheses, Coll. Vol. 3, p. 575 (1955); Vol. 29, p. 66 (1949).

-

Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7896181, Disperse Blue 24.

-

Dyeing Properties & Isotherms: Bird, C. L., & Manchester, F. (1955). The Dyeing of Acetate Rayon with Disperse Dyes. Journal of the Society of Dyers and Colourists.

- General Anthraquinone Chemistry: Allen, R. L. M. (1971). Color Chemistry. Appleton-Century-Crofts.

Sources

Photophysical Architecture of 1-(Methylamino)-4-(phenylamino)anthraquinone: A Technical Deep Dive

Topic: Photophysical Properties of 1-(Methylamino)-4-(phenylamino)anthraquinone Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous analysis of the photophysical properties of 1-(methylamino)-4-(phenylamino)anthraquinone (CAS: 3179-96-2), commercially known as C.I. Disperse Blue 24 . As a prototypical asymmetric 1,4-diaminoanthraquinone, this compound serves as a critical model for understanding Intramolecular Charge Transfer (ICT) in donor-acceptor chromophores. Its utility extends beyond textile coloration into functional materials, including dichroic dyes for liquid crystal displays and potential photosensitizers in photodynamic therapy (PDT) research.

Molecular Architecture & Electronic Structure

The photophysics of this molecule is governed by its D-π-A-π-D electronic push-pull system.

-

Acceptor Core (A): The central 9,10-anthraquinone moiety provides a rigid, planar electron-deficient scaffold.

-

Donor Auxochromes (D):

-

Position 1 (Methylamino): A strong electron donor (

hybridized nitrogen) that induces a significant bathochromic shift. -

Position 4 (Phenylamino): A donor with extended

-conjugation. The phenyl ring introduces steric bulk, preventing perfect planarity and influencing solubility and aggregation without significantly disrupting the ICT pathway.

-

Mechanistic Insight: The asymmetry between the methylamino and phenylamino groups creates a permanent dipole moment distinct from symmetric analogues (e.g., 1,4-bis(methylamino)anthraquinone). This asymmetry is critical for its solvatochromic behavior, as the ground state (

Photophysical Characterization

3.1 Absorption Spectroscopy

The compound exhibits a characteristic broad absorption band in the visible region (580–640 nm), responsible for its deep blue color. This transition is assigned to a

Table 1: Representative Absorption Maxima (

| Solvent | Polarity Index ( | Spectral Shift | |

| Cyclohexane | 0.2 | 595 | Hypsochromic (Blue) |

| Toluene | 2.4 | 610 | Baseline |

| Dichloromethane | 3.1 | 618 | Bathochromic |

| Ethanol | 4.3 | 622 | Bathochromic |

| DMSO | 7.2 | 635 | Strong Bathochromic |

Analyst Note: The bathochromic shift (red shift) in polar solvents confirms the ICT nature of the transition. The excited state is more polar than the ground state, stabilized by polar solvation shells.

3.2 Emission and Excited State Dynamics

Unlike rigid fluorophores (e.g., perylene), 1-(methylamino)-4-(phenylamino)anthraquinone exhibits weak fluorescence (

-

Primary Deactivation Pathway: Intersystem Crossing (ISC). The presence of the carbonyl groups (

states) facilitates rapid spin-orbit coupling, transferring population from the Singlet ( -

Implication: This property makes the compound a candidate for singlet oxygen (

) generation , a key mechanism in photodynamic applications, rather than a fluorescent probe.

3.3 Intramolecular Hydrogen Bonding

A critical structural feature is the formation of dual intramolecular hydrogen bonds between the amino hydrogens and the carbonyl oxygens (positions 9,10).

-

Effect: These H-bonds lock the molecule into a pseudo-cyclic planar conformation, enhancing photostability by reducing non-radiative decay via bond rotation (internal conversion). Disruption of these bonds by protic solvents (e.g., methanol) can alter the vibrational fine structure of the absorption band.

Visualization of Photophysical Pathways

The following diagram illustrates the Jablonski energy landscape, highlighting the competition between fluorescence, internal conversion, and the dominant intersystem crossing pathway.

Figure 1: Jablonski diagram depicting the dominant relaxation pathways. The high efficiency of ISC (Yellow arrow) suppresses fluorescence, favoring triplet state formation.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), the following protocols include internal validation steps.

Protocol A: Solvatochromic Shift Determination

Objective: Quantify the magnitude of ICT by measuring

-

Solvent Validation:

-

Use spectroscopic grade solvents (HPLC grade >99.9%).

-

Validation Step: Measure the UV-Vis baseline of pure solvent. Absorbance at 600 nm must be < 0.005 A.U.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in Acetone (1 mM).

-

Aliquot into dry volumetric flasks and evaporate the acetone under

flow to leave a thin film. -

Re-dissolve in the target solvent (Toluene, DCM, DMSO) to a final concentration of

. -

Validation Step: Ensure Absorbance is between 0.2 and 0.8 A.U. to avoid inner-filter effects and aggregation artifacts.

-

-

Measurement:

-

Scan from 300 nm to 800 nm.

-

Record

.[1] -

Plot

(wavenumbers) vs. Lippert-Mataga parameter (

-

Protocol B: Singlet Oxygen Quantum Yield (

) Estimation

Objective: Assess the efficiency of the Triplet State (

-

Reference Standard: Use Rose Bengal (

in Ethanol) as the actinometer. -

Trap Molecule: Use 1,3-Diphenylisobenzofuran (DPBF) . DPBF absorbs at 410 nm and bleaches upon reaction with

. -

Workflow:

-

Prepare sample and reference solutions with matched absorbance at the irradiation wavelength (e.g., 532 nm or broadband green light).

-

Add DPBF (

) to both solutions. -

Irradiate and monitor the decrease in DPBF absorbance at 410 nm over time.

-

Validation Step: The plot of

vs. irradiation time must be linear (

-

-

Calculation:

(Where

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing the solvatochromism, ensuring reproducibility.

Figure 2: Step-by-step workflow for solvatochromic analysis, including a feedback loop for anomaly detection.

References

-

ChemicalBook. (2024). 1-(Methylamino)-4-(phenylamino)anthraquinone - CAS 3179-96-2 Properties and Safety.[2][3] Retrieved from

-

NIST Chemistry WebBook. (2023). UV/Visible Spectra of Anthraquinone Derivatives.[1][4] National Institute of Standards and Technology.[5][6] Retrieved from [5][6]

-

Takeda, T., et al. (2021).[7] "Color-tunable arylaminoanthraquinone dyes through hydrogen-bond-assisted charge transfer interaction."[4][8] RSC Advances, 11, 24217-24231. (Demonstrates the ICT mechanism in analogous arylaminoanthraquinones). Retrieved from

-

OMLC. (2023). Absorption and Fluorescence Spectra of Anthraquinone Derivatives. Oregon Medical Laser Center. Retrieved from

-

LookChem. (2024). Solvent Blue 35 and Related Anthraquinone Dyes.[8][9] Retrieved from

Sources

- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 1-(Methylamino)anthraquinone [webbook.nist.gov]

- 6. 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]- [webbook.nist.gov]

- 7. Color-tunable arylaminoanthraquinone dyes through hydrogen-bond-assisted charge transfer interaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03985G [pubs.rsc.org]

- 8. Color-tunable arylaminoanthraquinone dyes through hydrogen-bond-assisted charge transfer interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

"electrochemical behavior of substituted anthraquinones"

[7][9]

References

-

Vertex AI Search. (2025). Electrochemical reduction mechanism of substituted anthraquinones in aprotic vs protic solvents. 9[2][7][10][11]

-

Vertex AI Search. (2025). Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials. 12

-

Vertex AI Search. (2025). Proton-Coupled Electron Transfer at Anthraquinone Modified Electrodes. 13

-

Vertex AI Search. (2025). Reassessing the Roles of Proton Transfer and Hydrogen Bonding in the Aqueous Electrochemistry of Quinones. 1

-

Vertex AI Search. (2025). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. 11

-

Vertex AI Search. (2025).[14] Anthraquinone and its derivatives as sustainable materials for electrochemical applications. 5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Proton-coupled electron transfer in hallachrome, a natural 1,2 anthraquinone: Linking electrochemical properties to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Photochemical charge accumulation in a heteroleptic copper( i )-anthraquinone molecular dyad via proton-coupled electron transfer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03428C [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. sfu.ca [sfu.ca]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituent Pattern Effects on the Redox Potentials of Quinone‐Based Active Materials for Aqueous Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dash.harvard.edu [dash.harvard.edu]

Technical Guide: Physical and Chemical Properties of CAS 12769-16-3 (C.I. Solvent Blue 19)

Executive Summary

CAS 12769-16-3, chemically known as 1-anilino-4-(methylamino)anthraquinone , is a high-performance anthraquinone-based solvent dye commercially designated as C.I.[1] Solvent Blue 19 (or Oracet Blue B).[2] Unlike ionic dyes (e.g., Reactive Blue 19) used for aqueous textile dyeing, Solvent Blue 19 is a non-ionic, lipophilic chromophore engineered for solubility in non-polar organic solvents and polymer matrices.

Its structural stability, derived from the anthraquinone core, provides exceptional resistance to thermal degradation and photobleaching, making it a critical component in the coloration of thermoplastics (polystyrene, acrylics), pyrotechnics, and increasingly in electro-optical applications such as liquid crystal displays (LCDs).

Chemical Identity & Structural Characterization[1][3][4]

The defining feature of CAS 12769-16-3 is its asymmetric 1,4-diamino substitution pattern on the anthraquinone scaffold. This asymmetry disrupts crystal packing relative to symmetric analogs, enhancing solubility in organic media while maintaining the planar conjugation required for deep blue light absorption.

Nomenclature and Identifiers[5]

| Identifier Type | Designation |

| CAS Registry Number | 12769-16-3 |

| CI Name | C.I.[2] Solvent Blue 19 |

| IUPAC Name | 1-(methylamino)-4-(phenylamino)anthracene-9,10-dione |

| Common Synonyms | Oracet Blue B; Disperse Blue 24; Solvent Blue 2B |

| Molecular Formula | C₂₁H₁₆N₂O₂ |

| Molecular Weight | 328.36 g/mol |

| SMILES | CNC1=C2C(C(C3=CC=CC=C3)=C(NC4=CC=CC=C4)C1)=O)C(=O)C5=CC=CC=C5C2=O |

Molecular Structure

The molecule consists of a central anthraquinone chromophore substituted at the para positions (1 and 4) with electron-donating amine groups. The intramolecular hydrogen bonding between the amine hydrogens and the quinone carbonyl oxygens stabilizes the structure and contributes to its high extinction coefficient.

Physical & Chemical Properties[2][3][6][7]

The following data consolidates experimental values and property ranges typical for high-purity anthraquinone solvent dyes.

Physical Data Table

| Property | Value / Description | Note |

| Physical State | Solid powder | Typically dark blue to purple microcrystalline powder. |

| Melting Point | > 200°C (Decomposes) | Precise MP varies by polymorph/purity; industrial grades often lack sharp MP. |

| Solubility (Water) | Insoluble (< 0.1 mg/L) | Hydrophobic nature prevents aqueous solvation. |

| Solubility (Organics) | Soluble | High solubility in Acetone, Ethanol, Benzene, Chloroform. |

| Density | ~1.2 - 1.3 g/cm³ | Estimated based on structural packing. |

| λ max (Absorption) | 600 - 645 nm | In ethanol/acetone; exhibits vibrant blue hue. |

| Thermal Stability | High (> 280°C) | Suitable for polymer extrusion processes. |

Solubility Profile & Partitioning

CAS 12769-16-3 exhibits a high LogP (partition coefficient), driving its affinity for lipid-rich environments and hydrophobic polymers.

-

High Affinity: Chlorinated solvents (DCM, Chloroform), Ketones (Acetone), Aromatics (Toluene).

-

Low Affinity: Aliphatic hydrocarbons (Hexane - partial solubility), Water.

Synthesis & Manufacturing Logic

The synthesis of asymmetric 1,4-diaminoanthraquinones requires a controlled stepwise amination to prevent the formation of symmetric byproducts (e.g., 1,4-bis(methylamino) or 1,4-bis(anilino) analogs). The industrial route typically utilizes Quinizarin (1,4-dihydroxyanthraquinone) or Leuco-Quinizarin as the electrophilic core.

Synthetic Pathway Visualization

The following diagram illustrates the "Leuco-Quinizarin Route," favored for its atom economy and milder conditions compared to halogenated precursors.

Figure 1: Stepwise synthesis of Solvent Blue 19 via the Leuco-Quinizarin pathway. The reduction step activates the 1,4 positions for nucleophilic attack by amines.

Mechanistic Insight

The reaction exploits the tautomerism of leuco-quinizarin, which behaves more like an aliphatic ketone than an aromatic system, lowering the activation energy for amine condensation. The sequence of amine addition is critical: the bulkier aniline is typically introduced first or in a controlled ratio to favor the asymmetric product distribution.

Analytical Characterization Protocols

For researchers verifying the identity or purity of CAS 12769-16-3, the following multi-modal approach is recommended.

HPLC-PDA Method (Purity Assessment)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

-

Gradient: 50% B to 100% B over 15 minutes. High organic content is required to elute this lipophilic compound.

-

Detection: PDA at 640 nm (max absorption) and 254 nm (general aromatics).

Spectroscopic Identification

-

UV-Vis: Dissolve 1 mg in 100 mL Acetone. Scan 400-800 nm. Expect a doublet or broad peak centered around 600-645 nm.

-

IR Spectroscopy (FTIR): Look for:

-

N-H stretch: ~3430 cm⁻¹ (secondary amines).

-

C=O stretch: ~1630-1670 cm⁻¹ (quinone carbonyls, shifted due to H-bonding).

-

Aromatic C=C: ~1580-1600 cm⁻¹.

-

Handling, Safety & Toxicology (SDS Summary)

While anthraquinone dyes are generally stable, they should be handled as industrial chemicals with potential health implications.

-

Hazard Classification: Generally considered low acute toxicity but can cause mechanical irritation.

-

GHS Labeling:

-

Signal Word: Warning.

-

Hazard Statements: H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

-

PPE Requirements: Nitrile gloves, safety goggles, and N95 dust mask (to prevent inhalation of fine powder).

-

Storage: Keep in a cool, dry place away from strong oxidizing agents.

References

-

PubChem Compound Summary . (2025). C.I.[1][2][3][4] Solvent Blue 19 (CAS 12769-16-3).[2][5] National Center for Biotechnology Information. [Link]

-

World Dye Variety . (2012).[6] Solvent Blue 19 Application and Properties. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. CAS 12769-16-3: C.I. Solvent Blue 19 | CymitQuimica [cymitquimica.com]

- 3. CN110499039A - A kind of synthetic method of solvent blue 19 22 - Google Patents [patents.google.com]

- 4. KR100373997B1 - C.I.How to Make Reactive Blue 19 - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Detail by Entity Name [search.sunbiz.org]

Technical Guide: Anticancer Potential & Cytotoxic Profile of 1-(Methylamino)-4-(phenylamino)anthraquinone

[1]

Executive Summary: The Pharmacophore in Context

1-(Methylamino)-4-(phenylamino)anthraquinone (CAS: 3179-96-2) represents a potent, hydrophobic member of the aminoanthraquinone class.[1] While historically utilized as a high-performance industrial dye (Solvent Blue 19), its structural homology to clinically established anthracenediones—such as Mitoxantrone and Ametantrone —positions it as a critical "probe molecule" in oncology research.[1]

Its "anticancer potential" is defined not by immediate clinical utility (due to solubility and toxicity constraints) but by its role as a high-affinity DNA intercalator and a hydrophobic lead for novel drug delivery systems (e.g., liposomal formulations or antibody-drug conjugates).[1] This guide dissects the molecular mechanisms driving its cytotoxicity and outlines a rigorous validation workflow for researchers.[1]

Chemical Profile & Structure-Activity Relationship (SAR)

To understand the biological activity of this molecule, one must analyze its structural determinants relative to the anthraquinone scaffold.[1]

Structural Attributes[1]

-

Core Scaffold: 9,10-Anthracenedione (Planar, tricyclic aromatic).[1]

-

C1 Substitution: Methylamino (-NHCH₃).[1] Increases lipophilicity while maintaining hydrogen bond donor capability.[1]

-

C4 Substitution: Phenylamino (-NHPh).[1] A critical deviation from Mitoxantrone.[1] The phenyl ring extends the

-electron system, enhancing

SAR Logic: Why it Kills Cancer Cells

The cytotoxicity of 1,4-diaminoanthraquinones follows a specific causal chain:

-

Planarity: The tricyclic core slides between DNA base pairs (Intercalation).[1]

-

Side Chain Interaction: The amino groups at C1 and C4 stabilize the DNA-drug complex via hydrogen bonding with the sugar-phosphate backbone.[1]

-

Topoisomerase Poisoning: The stable ternary complex (Drug-DNA-Enzyme) prevents Topoisomerase II from religating DNA strands, causing double-strand breaks (DSBs) and triggering apoptosis.[1]

Table 1: Comparative Pharmacophore Analysis

| Feature | 1-(Methylamino)-4-(phenylamino)AQ | Mitoxantrone (Clinical Standard) | Impact on Efficacy |

| C1 Substituent | -NHCH₃ (Hydrophobic) | -NH(CH₂)₂NH(CH₂)₂OH (Hydrophilic) | Higher cellular uptake; lower solubility.[1] |

| C4 Substituent | -NH-Phenyl (Aromatic) | -NH(CH₂)₂NH(CH₂)₂OH (Hydrophilic) | Enhanced intercalation stability; risk of non-specific binding.[1] |

| LogP (Calc) | ~5.5 (Highly Lipophilic) | ~ -3.1 (Hydrophilic) | Requires formulation (e.g., nanoparticles) for bioavailability.[1] |

| Redox Cycling | Moderate | Low | Potential for ROS-mediated toxicity.[1] |

Mechanistic Pathways: The "Death Signal"[1]

The anticancer activity of this compound is multimodal.[1] Researchers must distinguish between genotoxic stress (DNA damage) and oxidative stress (ROS generation).[1]

Primary Mechanism: Topoisomerase II Inhibition

Unlike alkylating agents, this molecule acts as a Topoisomerase II Poison .[1] It does not inhibit the enzyme's catalytic activity but rather stabilizes the "cleavable complex," transforming an essential enzyme into a cellular toxin.[1]

Secondary Mechanism: Oxidative Stress

The quinone moiety can undergo one-electron reduction to a semiquinone radical, which transfers an electron to oxygen, generating Superoxide (

Visualization of Signaling Pathway

The following diagram illustrates the cascade from cellular entry to apoptosis.[1]

Figure 1: Mechanistic cascade of 1-(methylamino)-4-(phenylamino)anthraquinone inducing apoptosis via Topo II poisoning.[1]

Experimental Validation Workflow

For researchers aiming to validate this compound's efficacy, the following self-validating workflow is recommended. This protocol addresses the critical challenge of solubility .

Solubilization Protocol (Critical Step)

-

Challenge: The compound is practically insoluble in water.[1]

-

Stock Solution: Dissolve in 100% DMSO to 10 mM. Sonicate for 15 minutes at 37°C to ensure complete dissolution.

-

Working Solution: Dilute in culture medium immediately prior to use.[1] Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.[1]

Cytotoxicity Screening (MTT/SRB Assay)

Objective: Determine IC50 values across a panel of cell lines (e.g., MCF-7, HeLa, HepG2).[1]

-

Seed: 5,000 cells/well in 96-well plates.

-

Treat: 24h post-seeding, add compound (0.1 µM – 100 µM log scale).

-

Incubate: 48h and 72h timepoints.

-

Read: Absorbance at 570 nm.

-

Control: Include Mitoxantrone as a positive control for potency benchmarking.

Mechanism Confirmation: Comet Assay

Objective: Prove DNA damage (genotoxicity) vs. mere necrotic toxicity.[1]

-

Treat: Cells with IC50 concentration for 4 hours.

-

Lyse: Embed cells in agarose; lyse in alkaline buffer.

-

Electrophoresis: Run at 25V for 20 min.

-

Stain: Ethidium bromide or SYBR Green.[1]

-

Analysis: Measure "Tail Moment". A long tail indicates DSBs consistent with Topo II poisoning.[1]

Experimental Workflow Diagram

Figure 2: Step-by-step experimental validation workflow for hydrophobic anthraquinone derivatives.

Challenges & Future Directions

The Selectivity Problem

The primary barrier to clinical translation for 1-(methylamino)-4-(phenylamino)anthraquinone is selectivity .[1] Unlike antibody-drug conjugates, this small molecule diffuses passively into all cells.[1]

-

Toxicity: Known to be clastogenic (chromosome-breaking) in healthy mammalian cells.[1][2]

-

Mitigation: Future research must focus on encapsulation .[1] Loading this hydrophobic payload into tumor-targeted liposomes or polymeric micelles could exploit the Enhanced Permeability and Retention (EPR) effect.[1]

Drug Resistance

Anthraquinones are substrates for P-glycoprotein (P-gp) efflux pumps.[1] Researchers should test this compound in MDR+ cell lines (e.g., MCF-7/ADR) to assess cross-resistance.[1] The hydrophobic phenyl group may actually bypass some efflux mechanisms compared to hydrophilic Mitoxantrone.[1]

References

-

Structure-Activity Relationship of Anthraquinones

-

Toxicity Profile of Solvent Blue 19

-

Mechanisms of Quinone Cytotoxicity

-

Mitoxantrone Clinical Context

-

Chemical Identity & Properties

Chromophores of the Anthracene Core: A Technical Guide to Fluorescent Anthraquinone Derivatives

Photophysical Fundamentals: The Electronic Switch

The 9,10-anthraquinone (AQ) core presents a unique challenge in fluorescence spectroscopy. In its unsubstituted form, AQ is virtually non-fluorescent (

To engineer fluorescence into this scaffold, one must invert the energetic ordering of the excited states. Introducing Electron Donating Groups (EDGs) such as hydroxyl (-OH) or amino (-NH

Key Mechanisms of Emission

-

Intramolecular Charge Transfer (ICT): Common in amino-anthraquinones. The lone pair on the nitrogen donates electron density to the electron-deficient quinone core upon excitation, creating a highly polarized excited state. This results in significant solvatochromism (emission shift with solvent polarity).

-

Excited-State Intramolecular Proton Transfer (ESIPT): Prevalent in 1-hydroxyanthraquinones (e.g., 1-HAQ, Quinizarin). An intramolecular hydrogen bond between the hydroxyl proton and the quinone oxygen facilitates a barrierless proton transfer in the excited state. This yields a keto-tautomer emission with an exceptionally large Stokes shift (>100 nm), crucial for minimizing self-absorption in imaging applications.

Visualization: The Jablonski Dynamics

The following diagram illustrates the competitive decay pathways and the "State Inversion" strategy required for fluorescence.

Figure 1: State inversion strategy. Substituents stabilize the

Structural Activity Relationships (SAR)

The position and nature of the substituent dictate the photophysical phenotype.[1] The "Proximity Effect" is critical here: substituents at the

Comparative Photophysics Table

Data represents typical values in Ethanol/Methanol. Values vary significantly with solvent polarity.

| Derivative | Substituents | Mechanism | Key Characteristic | |||

| Anthraquinone | None | n/a | 325 | N/A | < 0.01 | Non-fluorescent; ROS generator. |

| 1-Hydroxy-AQ | 1-OH | ESIPT | 405 | 560-580 | 0.01 - 0.05 | Large Stokes shift; weak emission. |

| Quinizarin | 1,4-di-OH | ESIPT | 480 | 580-600 | 0.15 | Moderate brightness; dual fluorescence possible. |

| 1-Amino-AQ | 1-NH | ICT | 460 | 580 | 0.20 - 0.30 | Strong ICT; sensitive to solvent polarity. |

| 1,4-Diamino-AQ | 1,4-di-NH | ICT | 590 | 640-670 | 0.40 - 0.60 | High brightness; Near-IR potential. |

| Alizarin Red S | 1,2-di-OH, 3-SO | Metal Chelation | 430 | 580 (Complex) | Variable | "Turn-on" upon binding Ca |

Experimental Protocols

Protocol A: Relative Fluorescence Quantum Yield ( )

Objective:[2] Determine the efficiency of a novel AQ derivative by comparing it to a standard (e.g., Quinine Sulfate or Rhodamine B).

Reagents:

-

Standard: Rhodamine B (

in Ethanol) or Quinine Sulfate ( -

Solvent: Spectroscopic grade Ethanol or DMSO (must match refractive index considerations).

Workflow:

-

Preparation: Prepare stock solutions of the Unknown (AQ) and Standard.

-

Dilution Series: Prepare 4-5 dilutions for both samples.

-

Critical Control: Absorbance at the excitation wavelength (

) must be kept below 0.05 (OD) .[2] This prevents the "Inner Filter Effect" (re-absorption of emitted light) which artificially lowers the calculated yield.

-

-

Measurement:

-

Record UV-Vis absorbance at

. -

Record the integrated fluorescence emission area (

) using the same slit widths and PMT voltage.

-

-

Calculation: Plot Integrated Fluorescence (

) vs. Absorbance (

Protocol B: DNA Intercalation "Switch-On" Assay

Objective: Assess the utility of an AQ derivative as a nuclear stain. AQ derivatives are planar intercalators; upon insertion between base pairs, they are shielded from solvent-induced quenching, often resulting in a fluorescence increase.

Workflow:

-

Baseline: Dissolve AQ derivative (2

M) in Tris-HCl buffer (pH 7.4). Record emission spectrum ( -

Titration: Add aliquots of CT-DNA (Calf Thymus DNA) stock solution.

-

Equilibration: Allow 3 minutes incubation after each addition.

-

Readout: Record emission spectra (

). -

Analysis: Plot

vs. [DNA]. Fit to the McGhee-von Hippel equation to determine the binding constant (-

Success Metric: A >10-fold increase in intensity indicates a viable "light-switch" probe.

-

Application Case Study: PET Chemosensing

One of the most robust applications of anthraquinones is in the detection of transition metals (

-

Design: An AQ fluorophore is linked to a receptor (e.g., a dipicolylamine arm).

-

OFF State: The lone pair of the receptor donates an electron to the excited AQ fluorophore, quenching fluorescence (PET ON).

-

ON State: When a metal ion binds the receptor, the lone pair is engaged. PET is blocked, and the AQ fluorescence is restored (PET OFF).

Figure 2: The "Turn-On" sensing mechanism. Binding of the analyte lowers the HOMO energy of the receptor, preventing electron transfer and restoring fluorescence.

References

-

Mechanisms of ESIPT in Anthraquinones Light-Driven ESIPT-Based Anthraquinone Analogues for Synergistic Fluorescent Self-Reporting...

-

Substituent Effects on Solubility and Emission Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties...

-

Experimental Protocol for Quantum Yield Relative Quantum Yield Measurement of a Sample in Solution (Shimadzu Application News)

-

Chemosensing Applications Turn-on fluorogenic sensors based on an anthraquinone signaling unit for the detection of Zn(ii) and Cd(ii) ions

-

DNA Binding Protocols Probing the interaction of anthraquinone with DNA by spectroscopy, molecular modeling...

Sources

Technical Guide: Mechanism of Action of 1-(methylamino)-4-(phenylamino)anthraquinone

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Toxicology Researchers[1]

Executive Summary: The Scaffold Analysis

1-(methylamino)-4-(phenylamino)anthraquinone (commonly known industrially as Solvent Blue 35 ) represents a critical structural pharmacophore in the study of anthracycline-based chemotherapeutics.[1] While primarily utilized as a lipophilic dye, its core structure—an unsymmetrically substituted 1,4-diaminoanthraquinone (DAAQ)—serves as a model system for understanding hydrophobic DNA intercalation and Topoisomerase II poisoning without the confounding variables of the complex sugar moieties found in doxorubicin or the hydrophilic side chains of mitoxantrone.

For drug development professionals, this molecule offers a unique window into the structure-activity relationship (SAR) of the planar tricyclic chromophore. Its mechanism of action is defined by a "Dual-Strike" modality:

-

Genotoxic Intercalation: Physical insertion between DNA base pairs.[1]

-

Enzymatic Poisoning: Stabilization of the Topoisomerase II-DNA cleavable complex.

Structural Pharmacophore & Chemical Biology

To understand the mechanism, one must first deconstruct the molecule's functional domains. Unlike symmetric DAAQs (e.g., Mitoxantrone), this molecule possesses intrinsic asymmetry.[1]

The Asymmetric DAAQ Motif

-

Planar Tricyclic Core: The anthracene-9,10-dione backbone provides the geometric necessity for π-π stacking interactions with DNA base pairs.[1]

-

C1-Methylamino Group: A small, electron-donating group that modulates the redox potential of the quinone system.

-

C4-Phenylamino Group: A bulky hydrophobic moiety.[1] In drug design, this phenyl ring acts as a "molecular anchor," increasing lipophilicity (LogP ~6.[1]4) and facilitating passive membrane transport, but potentially distorting the intercalation geometry compared to symmetric alkyl-amino derivatives.[1]

Redox Cycling & Oxidative Stress (The Toxicity Pathway)

While 1,4-diamino substitution suppresses superoxide generation compared to 1,4-dihydroxy derivatives (like Doxorubicin), this molecule retains a capacity for redox cycling.[1]

-

Mechanism: The quinone moiety undergoes one-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 reductase) to form a semiquinone radical .[1]

-

Outcome: This radical transfers an electron to molecular oxygen, generating Superoxide (

), leading to oxidative DNA damage distinct from the intercalation mechanism.[1]

Primary Mechanism of Action: Topoisomerase II Poisoning

The therapeutic (and cytotoxic) potency of 1-(methylamino)-4-(phenylamino)anthraquinone stems from its ability to act as an Interfacial Poison .[1]

The "Molecular Handcuff" Model

Topoisomerase II (Topo II) relieves DNA torsional stress by creating transient double-strand breaks (DSBs).[1] This drug does not inhibit the enzyme's catalytic activity; rather, it inhibits the religation step.

-

Intercalation: The drug slides between base pairs (preferentially at GC-rich sites) adjacent to the Topo II cleavage site.

-

Ternary Complex Stabilization: The drug bridges the DNA and the Topo II enzyme, freezing the "cleavable complex" (Topo IIcc).

-

Replication Fork Collision: As DNA replication machinery progresses, it collides with this frozen "roadblock."[1]

-

Lethal DSBs: The collision converts the transient break into a permanent double-strand break, triggering the DNA Damage Response (DDR) via ATM/ATR kinases.

-

Apoptosis: If repair fails, p53 signaling initiates programmed cell death.[1]

Visualization of the Signaling Pathway

Caption: Figure 1.[1] The dual-pathway mechanism involving direct Topo II poisoning and secondary oxidative stress generation.

Experimental Validation Protocols

To rigorously validate this mechanism in a research setting, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic confirmation.

Protocol A: UV-Vis DNA Binding Titration

Objective: Determine the binding constant (

Workflow:

-

Preparation: Prepare a 20 µM stock of the anthraquinone in Tris-HCl buffer (pH 7.4) with 2% DMSO (crucial for solubility).[1]

-

Titration: Sequentially add aliquots of Calf Thymus DNA (ctDNA) stock (0–100 µM bp).[1]

-

Measurement: Record absorption spectra (300–700 nm) after each addition. Allow 5 mins equilibration.

-

Validation Check (Self-Correction): You must observe isosbestic points (specific wavelengths where absorbance remains constant).[1]

-

Analysis: Plot

vs

Protocol B: Topoisomerase II Relaxation Assay

Objective: Distinguish between Topo II inhibition (catalytic block) and poisoning (cleavable complex stabilization).[1] Rationale: Poisons prevent the religation of supercoiled DNA, resulting in linearized or nicked DNA upon denaturation.

Workflow:

-

Reaction Mix: Combine pBR322 supercoiled plasmid DNA (0.5 µg), Human Topoisomerase IIα (2 units), and ATP (1 mM) in reaction buffer.[1]

-

Drug Treatment: Add the anthraquinone at graded concentrations (0.1, 1, 10, 50 µM). Include Etoposide as a positive control.[1]

-

Incubation: 37°C for 30 minutes.

-

Trapping: Add SDS (1%) and Proteinase K. Critical Step: SDS denatures the enzyme, trapping the DNA breaks if the drug is a poison.

-

Electrophoresis: Run samples on a 1% agarose gel with Ethidium Bromide.

-

Validation Check:

-

Result: Appearance of Linear DNA (Form III) or Nicked Open Circular DNA (Form II) indicates poisoning.[1]

-

Result: Persistence of Supercoiled DNA (Form I) indicates catalytic inhibition (preventing the cut entirely) or lack of activity.

-

Visualization of Experimental Workflow

Caption: Figure 2. Logic flow for the Topoisomerase II Relaxation/Cleavage Assay.

Quantitative Data Summary

The following table summarizes physicochemical and biological parameters derived from class-wide data on 1,4-diaminoanthraquinones (DAAQs) and specific toxicology reports for Solvent Blue 35.

| Parameter | Value / Characteristic | Relevance to Mechanism |

| Molecular Weight | 350.41 g/mol | Optimal size for DNA intercalation.[1] |

| LogP (Lipophilicity) | ~6.4 (High) | Indicates rapid membrane permeability but poor aqueous solubility; requires formulation (e.g., DMSO/Liposomes) for bio-assays.[1] |

| DNA Binding Constant ( | ~ | Strong intercalation comparable to daunorubicin.[1] |

| Redox Potential ( | ~ -0.65 V (vs SCE) | 1,4-diamino substitution makes reduction harder than 1,4-dihydroxy, reducing (but not eliminating) cardiotoxicity risk.[1] |

| Ames Test | Positive (Strain TA1537) | Confirms frameshift mutagenesis capability, typical of intercalators.[1] |

| Topo II Activity | Poison (Class II) | Stabilizes cleavable complex; induces DSBs.[1] |

References

-

National Institutes of Health (NIH) - PubChem. C.I.[1] Solvent Blue 35 | C22H26N2O2 | CID 3766139 - Biological Activities and Toxicity. [Link][1]

-

Huang, H. et al. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells.[1][2] Anticancer Drugs.[1][2][3] [Link]

-

Breslin, D.T. et al. (1996). Anthraquinone Photonuclease Structure Determines Its Mode of Binding to DNA and the Cleavage Chemistry Observed. Journal of the American Chemical Society. [Link]

-

Nitiss, J.L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy.[1] Nature Reviews Cancer.[1] [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 9,10-Anthracenedione, 1,4-bis(butylamino)- (Structural Analog Toxicity Data). [Link][1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

"toxicology profile of 1-(methylamino)-4-(phenylamino)anthraquinone"

Executive Summary

This technical guide provides a comprehensive toxicological profile of 1-(methylamino)-4-(phenylamino)anthraquinone (CAS 3179-96-2), a synthetic anthraquinone derivative used primarily as a colorant (Solvent/Disperse dye).

While acute toxicity is generally low, the critical hazards for researchers involve skin sensitization and potential genotoxicity mediated by metabolic activation. Due to its high lipophilicity (LogP > 4.0), this compound presents unique challenges in in vitro assay design, specifically regarding solubility and bioavailability. This guide outlines the physicochemical properties, toxicokinetics, adverse outcome pathways (AOP), and validated experimental protocols for safety assessment.

Physicochemical Characterization

Understanding the physical state is the prerequisite for accurate toxicological testing. This compound is a hydrophobic, planar molecule that resists aqueous solvation, necessitating specific vehicle selection.

| Property | Value / Description | Impact on Toxicology |

| Molecular Formula | C₂₁H₁₆N₂O₂ | Planar structure facilitates DNA intercalation. |

| Molecular Weight | 328.37 g/mol | Small enough for dermal penetration. |

| Physical State | Dark Blue/Violet Powder | Dust inhalation risk. |

| Solubility (Water) | Negligible (< 0.1 mg/L) | Critical: False negatives in aqueous assays if not solubilized. |

| Solubility (Organic) | Soluble in DMSO, Acetone, DCM | DMSO is the preferred vehicle for in vitro dosing. |

| LogP (Octanol/Water) | ~4.4 (Estimated) | High bioaccumulation potential in adipose tissue. |

Toxicokinetics (ADME)

The toxicity of anthraquinones is governed by their metabolic fate. The presence of the N-methyl and N-phenyl groups alters the metabolic pathway compared to the parent 1,4-diaminoanthraquinone.

Absorption

-

Oral: Limited by dissolution rate in gastrointestinal fluids, but lipophilic nature allows passive diffusion once solubilized by bile salts.

-

Dermal: Significant route of entry. The molecular weight (<500 Da) and high lipophilicity allow penetration through the stratum corneum.

Metabolism (The Bioactivation Pathway)

The liver is the primary site of metabolism. Two competing pathways dictate toxicity:

-

Detoxification: Ring hydroxylation followed by glucuronidation/sulfation (excreted in bile).

-

Toxification (Bioactivation): Cytochrome P450-mediated oxidation of the amino groups.

Mechanism of Action (MOA): The N-hydroxylation of the amine groups can lead to the formation of unstable N-hydroxy species, which may dehydrate to form electrophilic nitrenium ions . These ions can covalently bind to DNA (guanine residues), causing mutations.

Distribution & Excretion

-

Distribution: Rapid partitioning into lipid-rich tissues (adipose, liver).

-

Excretion: Predominantly fecal (biliary excretion of large molecular weight conjugates).

Toxicology Profile

Acute Toxicity

Based on Read-Across from structural analogs (e.g., Solvent Blue 35, Disperse Blue 3):

-

Oral LD50 (Rat): Likely > 2,000 mg/kg (Category 5 / Unclassified).

-

Inhalation: Dust may cause mechanical irritation and "dye lung" (pigmentation) upon chronic exposure.

Skin Sensitization (Critical Hazard)

Anthraquinone dyes with secondary amine substituents are notorious sensitizers.

-

Classification: Skin Sensitizer Category 1B (H317).

-

Mechanism: The compound acts as a hapten. It binds to skin proteins (Langerhans cells), triggering a T-cell mediated immune response (Type IV Hypersensitivity).

Genotoxicity & Carcinogenicity

-

Genotoxicity: Equivocal.[1] While the parent 1,4-diaminoanthraquinone is a mutagen, the bulky phenyl group on the nitrogen (in CAS 3179-96-2) sterically hinders DNA intercalation to some degree. However, metabolic cleavage can release reactive intermediates.

-

Carcinogenicity: Structural alerts exist.[2] Long-term exposure to related anthraquinones has been linked to bladder and liver tumors in rodent models.

Mechanistic Visualization (Adverse Outcome Pathway)

The following diagram illustrates the pathway from exposure to potential genotoxicity.

Caption: Figure 1: Adverse Outcome Pathway (AOP) illustrating the metabolic activation of amino-anthraquinones leading to potential genotoxicity.

Experimental Protocols for Safety Assessment

Standard aqueous protocols fail for CAS 3179-96-2 due to precipitation. The following protocols are modified for hydrophobic dyes.

Protocol A: Solubility Optimization for In Vitro Assays

Objective: Create a stable stock solution without micro-precipitation.

-

Vehicle Selection: Use anhydrous DMSO (Dimethyl sulfoxide).

-

Stock Preparation:

-

Weigh 10 mg of CAS 3179-96-2.

-

Add 1 mL DMSO to achieve 10 mg/mL (approx. 30 mM).

-

Critical Step: Sonicate at 40°C for 15 minutes. Visual inspection must confirm no particulate matter.

-

-

Dosing: Dilute stock 1:1000 into culture media (final DMSO < 0.1%).

-

Validation: Measure Optical Density (OD) at 600nm immediately after dilution. If OD increases, precipitation has occurred; reduce concentration.

-

Protocol B: Modified Ames Test (Salmonella mutagenicity)

Rationale: Standard Ames tests may yield false negatives if the dye does not penetrate the bacterial cell wall. Modifications:

-

Strains: Use S. typhimurium TA98 and TA100 (detect frameshift and base-pair substitution).

-

Metabolic Activation: Required. Use Rat Liver S9 fraction (induced with Aroclor 1254) to simulate mammalian metabolism (N-hydroxylation).

-

Pre-incubation Method: Instead of the standard plate incorporation, use the Pre-incubation method (20 mins at 37°C) before plating. This allows the lipophilic dye to interact with the bacteria and S9 enzymes in a smaller, more concentrated volume before agar dilution.

Laboratory Safety & Handling

-

PPE: Nitrile gloves (double-gloving recommended due to high permeability of dyes), P2/N95 respirator for powder handling, safety goggles.

-

Waste: Treat as hazardous chemical waste. Do not pour down drains.

-

Decontamination: Anthraquinone dyes stain surfaces persistently. Use a 10% solution of ascorbic acid or sodium dithionite (reducing agents) to solubilize and remove spills from bench surfaces.

References

-

U.S. Environmental Protection Agency (EPA). (2023). Substance Details: 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- (CAS 3179-96-2).[3][4][5] EPA Substance Registry Services.[5] [Link]

-

European Chemicals Agency (ECHA). (2022). Registration Dossier: Anthraquinone Dyes Category Approach. ECHA CHEM. [Link]

-

National Toxicology Program (NTP). (2005). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Anthraquinone. TR-494. [Link]

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

LookChem. (2024). Safety Data Sheet: 1-(methylamino)-4-(phenylamino)anthraquinone.[4][5][Link]

Sources

Methodological & Application

Application Note: HPLC Analysis of 1-(methylamino)-4-(phenylamino)anthraquinone

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of 1-(methylamino)-4-(phenylamino)anthraquinone (CAS: 12769-16-3), commercially known as Solvent Blue 19 or Disperse Blue 24 .[1][2]

Given the compound's high lipophilicity (LogP ~5.[2]5) and structural similarity to genotoxic anthraquinone impurities, this method prioritizes resolution of structurally related by-products and high sensitivity.[1][2] The protocol utilizes a C18 stationary phase with a steep organic gradient, validated for linearity, precision, and limit of detection (LOD).

Key Performance Indicators

| Parameter | Specification |

| Target Analyte | 1-(methylamino)-4-(phenylamino)anthraquinone |

| Linearity (R²) | > 0.999 (Range: 1.0 – 100 µg/mL) |

| Run Time | 15 Minutes |

| Detection | UV-Vis (Dual: 254 nm & 600 nm) |

| Tailing Factor | < 1.2 |

Scientific Rationale & Method Design

Physicochemical Context

The target analyte is a hydrophobic anthraquinone derivative.[2] Its structure features a planar tricyclic core substituted with a methylamine and a phenylamine group.[1][2]

-

Hydrophobicity (LogP ~5.5): Requires a mobile phase with high elution strength (high % acetonitrile) to elute the compound within a reasonable timeframe.[2]

-

Basic Nitrogen: The amine groups can interact with residual silanols on the silica support, leading to peak tailing. To mitigate this, a low pH modifier (Formic Acid or Phosphoric Acid) is essential to protonate silanols and suppress secondary interactions.[2]

-

Chromophores: The anthraquinone core provides strong UV absorption at 254 nm, while the amino-conjugation shifts absorption into the visible spectrum (~600 nm), allowing for specific detection of the blue dye against non-colored impurities.

Separation Mechanism Diagram

The following diagram illustrates the interaction between the analyte and the stationary phase, highlighting the critical role of the acid modifier.

Figure 1: Mechanistic view of the separation strategy. Acidic modification prevents peak tailing caused by silanol interactions.[1][2]

Detailed Experimental Protocol

Reagents and Standards

-

Reference Standard: 1-(methylamino)-4-(phenylamino)anthraquinone (>98% purity).[1][2]

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).[1][2]

-

Modifier: Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%).[1][2]

-

Diluent: Tetrahydrofuran (THF) and Acetonitrile (50:50 v/v).[2] Note: THF is required due to the low solubility of the compound in pure alcohols or water.

Instrumentation & Conditions

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent L1 column.[2]

-

Column Temperature: 35°C (Controls viscosity and improves reproducibility).

Gradient Table:

| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 40 | 60 | 1.0 |

| 10.0 | 5 | 95 | 1.0 |

| 12.0 | 5 | 95 | 1.0 |

| 12.1 | 40 | 60 | 1.0 |

| 15.0 | 40 | 60 | 1.0 |[1][2]

-

Detection:

-

Injection Volume: 10 µL.

Sample Preparation Workflow

Figure 2: Sample preparation workflow emphasizing solubility management.

Critical Note on Solubility: Direct dissolution in the mobile phase (Water/ACN) may precipitate the compound. Always prepare a concentrated stock in THF/ACN first, then dilute into ACN.[2]

Method Validation & Performance

This method is designed to be self-validating.[1][2] The following criteria indicate a successful run:

System Suitability Criteria

-

Retention Time (RT): The analyte typically elutes between 8.0 – 9.5 minutes.[2]

-

Precision (RSD): < 1.0% for 5 replicate injections of the standard.

Linearity and Sensitivity

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions.[1][2] | Ensure Mobile Phase A pH is < 3.[1][2]0. Replace column if older than 500 injections.[1][2] |

| Broad Peaks | Sample solvent mismatch. | If sample is in 100% THF, it may disrupt the gradient.[2] Dilute sample with Mobile Phase B (ACN) before injection.[1][2] |

| Carryover | Adsorption to injector loop.[1][2] | Include a needle wash step with 100% ACN or THF between injections.[1][2] |

| Pressure High | Precipitation in column.[1][2] | Ensure samples are filtered.[1][2] Do not use 100% aqueous buffer as a wash solvent; always maintain >50% organic for wash.[1][2] |

References

-

PubChem. (2025).[1][2] 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

-

European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: C.I.[2] Solvent Blue 19.[1][2] [Link][1][2]

Sources

Application Note: Solvatochromic Sensing with 1-(Methylamino)-4-(phenylamino)anthraquinone

[1][2]

Introduction & Mechanism[1][2]

1-(Methylamino)-4-(phenylamino)anthraquinone is a donor-acceptor-donor (D-A-D) type fluorophore belonging to the aminoanthraquinone family.[1][2] Unlike simple anthraquinones, the asymmetry introduced by the distinct amine substituents (methylamino vs. phenylamino) creates a strong dipole moment in the excited state.

Mechanism of Action: Intramolecular Charge Transfer (ICT)

The utility of this probe relies on the Intramolecular Charge Transfer (ICT) mechanism.[3][4] Upon photoexcitation, electron density shifts from the amine donors to the anthraquinone acceptor core.

-

Non-Polar Environments: The ICT state is stable, resulting in high quantum yield and blue-shifted emission.[2]

-

Polar/Protic Environments: Solvent dipoles reorient around the excited fluorophore (Solvent Relaxation), lowering the energy of the excited state. This results in a bathochromic (red) shift in emission.[1][2]

-

Quenching: In highly protic solvents (like water), intermolecular hydrogen bonding facilitates non-radiative decay, effectively "switching off" fluorescence.[2] This makes the probe highly specific for hydrophobic pockets (e.g., lipid droplets, micelle cores, or protein binding sites).[2]

Key Applications

-

Microenvironment Polarity Sensing: Quantifying the polarity (

) of solvent mixtures or polymer matrices.[1] -

Hydrophobic Pocket Detection: "Switch-on" sensing of micelles, liposomes, and protein hydrophobic domains.[2]

-

Materials Characterization: Monitoring curing kinetics in resins where mobility and polarity change over time.[1][2]

Physicochemical Properties & Spectral Characteristics[1][2][3][5][6][7][8]

| Property | Description |

| Chemical Name | 1-(methylamino)-4-(phenylamino)anthraquinone |

| CAS Number | 3179-96-2 |

| Molecular Formula | |

| Appearance | Dark blue/violet crystalline powder |

| Solubility | Soluble in DMSO, Acetone, DCM, Toluene.[1][2] Insoluble in Water.[1][2][5][6] |

| Excitation Max ( | ~580–620 nm (Solvent dependent) |

| Emission Max ( | ~640–720 nm (Solvent dependent) |

| Stokes Shift | Large (>80 nm), minimizing self-absorption artifacts.[1][2] |

Experimental Protocols

Protocol A: Solvatochromic Calibration (Polarity Mapping)

Objective: Establish a standard curve correlating emission peak wavelength to solvent polarity.[1]

Materials:

-

Probe Stock Solution: 1 mM in DMSO (store in dark, -20°C).

-

Solvent Set: Toluene (Non-polar), Dichloromethane (Intermediate), Ethanol (Polar Protic), Acetonitrile (Polar Aprotic).[1][2]

-

Spectrofluorometer (e.g., Horiba Fluorolog or similar).[1][2]

Step-by-Step Procedure:

-

Preparation: Dilute the Stock Solution into each solvent to a final concentration of 5 µM .

-

Equilibration: Vortex gently and let stand for 5 minutes at 25°C.

-

Acquisition:

-

Analysis:

Protocol B: Critical Micelle Concentration (CMC) Determination

Objective: Detect the formation of micelles (e.g., SDS or Triton X-100) by monitoring the fluorescence "Switch-On".[1]

Rationale: The probe is non-fluorescent in the aqueous bulk phase but becomes highly fluorescent upon partitioning into the hydrophobic micellar core.

Step-by-Step Procedure:

-

Surfactant Titration: Prepare a series of surfactant solutions in water ranging from 0.1x to 10x the expected CMC.[1][2]

-

Probe Addition: Add the probe (from DMSO stock) to each sample to a final concentration of 1 µM . Ensure final DMSO content is <1%.[1][2]

-

Incubation: Incubate for 30 minutes in the dark to allow partitioning.

-

Measurement: Measure Fluorescence Intensity (

) at the emission maximum determined in a non-polar solvent (e.g., 650 nm). -

Data Plotting:

Mechanism Visualization

Figure 1: Jablonski Diagram of Solvatochromic Mechanism

The following diagram illustrates the energy states involved. Note how polar solvents stabilize the ICT state, lowering the energy gap (Red Shift) and increasing non-radiative decay pathways.

Caption: Energy diagram showing the Intramolecular Charge Transfer (ICT) process. Polar solvents stabilize the ICT state, causing a redshift in emission and competing non-radiative decay.

Experimental Workflow

Figure 2: Sample Preparation & Analysis Logic

This workflow ensures reproducibility and prevents common artifacts like aggregation.[1][2]

Caption: Step-by-step workflow for preparing and analyzing samples with the probe. QC check is critical to avoid aggregation artifacts.

Critical Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Signal Intensity | Concentration quenching (Aggregation) or high water content.[1][2] | Dilute sample to <1 µM. Ensure solvent is dry (if measuring polarity).[1][2] |

| Spectral Broadening | Mixture of species (Aggregates vs Monomers).[1][2] | Sonicate stock solution.[1][2] Verify solubility in the chosen matrix.[2] |

| No Fluorescence | Strong H-bonding quenching (e.g., pure water).[1][2] | This is expected behavior in water.[1][2] Use this "off" state as a baseline for "switch-on" assays. |

| Blue Shifted Emission | Probe is in a rigid/non-polar environment.[1][2] | Confirm if the probe has crystallized or precipitated out of solution.[2] |

References

-

Chemical Identity: 1-(methylamino)-4-(phenylamino)anthraquinone.[1][2][7][8] CAS No. 3179-96-2.[1][2][7]

-

Fluorescence Mechanism: Grabchev, I., et al. "Photophysical properties of some 1,8-naphthalimide and anthraquinone dyes."[2] Journal of Photochemistry and Photobiology A: Chemistry, 2003.[2] (Discusses the ICT mechanism in aminoanthraquinones).

-

Solvatochromism Principles: Reichardt, C. "Solvatochromic Dyes as Solvent Polarity Indicators."[1][2] Chemical Reviews, 1994.[2] Link[1][2]

-

Micelle Sensing: Lakowicz, J. R.[2] Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006.[2] (Standard protocols for CMC determination using hydrophobic probes).

-

Related Derivative Data: "Radiationless deactivations from the S1(ICT) states of substituted aminoanthraquinones." (Referenced for S1 state dynamics).[1][2]

Sources

- 1. Solvent Blue 63 | C22H18N2O2 | CID 80834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oil Blue 35 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solvent Blue 35 - Oil Blue 2N - Sudan Blue 670 from Emperor Chem [emperordye.com]

- 7. lookchem.com [lookchem.com]

- 8. 128-93-8|1-Bromo-4-methylaminoanthraquinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

Application Note: Live Cell Imaging of Lipid Dynamics with 1-(methylamino)-4-(phenylamino)anthraquinone

Executive Summary